![molecular formula C14H8ClF3N4O B11936369 Mat2A-IN-9](/img/structure/B11936369.png)
Mat2A-IN-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mat2A-IN-9 is a potent inhibitor of methionine adenosyltransferase 2A (MAT2A), an enzyme involved in the synthesis of S-adenosyl-L-methionine (SAM), a principal methyl donor in biological transmethylation reactions. This compound is a 2-oxoquinazoline derivative and has shown significant antitumor activity, making it a promising candidate for the treatment of lymphomas and solid tumors .
Preparation Methods
The synthesis of Mat2A-IN-9 involves several steps, starting with the preparation of the 2-oxoquinazoline core. The synthetic route typically includes the following steps:
Formation of the 2-oxoquinazoline core: This involves the cyclization of an appropriate anthranilic acid derivative with a suitable reagent such as formamide or its derivatives.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties. This may involve halogenation, alkylation, or other substitution reactions.
Final steps: The final steps involve purification and characterization of the compound to ensure its purity and structural integrity.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs, while ensuring compliance with regulatory standards for pharmaceutical production.
Chemical Reactions Analysis
Mat2A-IN-9 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the 2-oxoquinazoline core.
Substitution: Substitution reactions, such as halogenation or alkylation, are commonly used to introduce different substituents onto the core structure.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Key Findings:
- Synthetic Lethality : In cancers with homozygous deletions of methylthioadenosine phosphorylase (MTAP), MAT2A inhibition results in synthetic lethality. This is due to the accumulation of toxic metabolites and depletion of essential nucleotides required for DNA repair and replication .
- Selective Targeting : Studies have shown that Mat2A-IN-9 can selectively target cancer cells while sparing normal cells, making it an attractive candidate for targeted cancer therapy .
Clinical Applications
This compound is being investigated in various clinical settings, particularly for its efficacy against solid tumors with specific genetic profiles.
Clinical Trials:
- AG-270/S095033 : This MAT2A inhibitor has shown modest antitumor activity in patients with advanced solid tumors. It effectively reduced plasma SAM levels by up to 70%, correlating with disease stabilization in several cases .
- IDE397 : Another MAT2A inhibitor that exploits vulnerabilities in MTAP-deleted tumors has demonstrated significant promise in early-phase clinical trials. It has been associated with measurable tumor shrinkage and favorable responses in urothelial cancers .
Non-Small Cell Lung Cancer (NSCLC)
Research has indicated that MAT2A expression correlates with cancer progression in NSCLC. Inhibition of MAT2A led to decreased tumorigenicity in cancer stem cells while preserving normal cell viability . This suggests that this compound could be pivotal in developing therapies targeting NSCLC.
Glioma
In glioma models, MAT2A inhibition resulted in reduced cell proliferation and survival under low-methionine conditions, highlighting its role in cancer metabolic reprogramming . The findings suggest that this compound could be integrated into treatment regimens for gliomas exhibiting high MAT2A expression.
Comparative Data Table
Application | Target Cancer Type | Mechanism | Clinical Outcome |
---|---|---|---|
AG-270/S095033 | Advanced Solid Tumors | Reduces SAM levels | Disease stabilization observed |
IDE397 | Urothelial Carcinoma | Exploits MTAP loss | Tumor shrinkage and molecular responses |
This compound | Non-Small Cell Lung Cancer | Disrupts methionine metabolism | Selective targeting of cancer cells |
This compound | Glioma | Impairs protein synthesis | Reduced proliferation under stress |
Mechanism of Action
Mat2A-IN-9 exerts its effects by inhibiting the activity of methionine adenosyltransferase 2A, thereby reducing the synthesis of S-adenosyl-L-methionine. This inhibition disrupts various biological processes that rely on SAM as a methyl donor, including DNA methylation, RNA methylation, and protein methylation. The reduction in SAM levels can lead to alterations in gene expression, cell proliferation, and other cellular functions. This compound has been shown to selectively inhibit the growth of tumors with deletions in the methylthioadenosine phosphorylase (MTAP) gene, making it a promising candidate for targeted cancer therapy .
Comparison with Similar Compounds
Mat2A-IN-9 is one of several inhibitors of methionine adenosyltransferase 2A. Other similar compounds include:
AG-270: An allosteric and orally active inhibitor of MAT2A with potent antitumor activity.
PF-9366: A human MAT2A inhibitor with significant efficacy in cancer research.
FIDAS-3: A stilbene derivative and potent Wnt inhibitor that also targets MAT2A.
MAT2A-IN-10: Another potent MAT2A inhibitor with similar properties to this compound .
This compound is unique in its specific chemical structure and its potent inhibitory activity against MAT2A. Its 2-oxoquinazoline core and specific substituents contribute to its high affinity and selectivity for MAT2A, making it a valuable tool in both research and therapeutic applications.
Biological Activity
Mat2A-IN-9 is a compound that has garnered attention for its role in inhibiting methionine adenosyltransferase 2A (MAT2A), an enzyme crucial for the synthesis of S-adenosylmethionine (SAM), a key methyl donor in cellular processes. This article explores the biological activity of this compound, focusing on its implications in cancer therapy, metabolic regulation, and potential therapeutic applications.
Overview of MAT2A and Its Role in Cancer
MAT2A is primarily responsible for converting methionine to SAM. Elevated levels of MAT2A have been associated with various cancers, where it contributes to tumorigenesis through enhanced methylation processes that regulate gene expression and promote cell proliferation. Inhibition of MAT2A has emerged as a promising strategy for targeting cancer cells, particularly those with specific metabolic dependencies on SAM.
This compound functions by selectively inhibiting MAT2A, leading to decreased SAM levels. This reduction impacts several cellular pathways:
- Cell Proliferation : Inhibition of MAT2A has been shown to reduce the proliferation of cancer cells by disrupting the methionine cycle.
- Apoptosis Induction : Lower SAM levels can trigger apoptotic pathways in malignant cells, enhancing sensitivity to conventional therapies.
- Metabolic Reprogramming : By altering SAM availability, this compound influences metabolic pathways that are often hijacked by cancer cells for growth and survival.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound and its effects on different cancer types:
-
Multiple Myeloma (MM) :
- Study Findings : Inhibition of MAT2A using this compound led to reduced cell viability and proliferation in MM cell lines. The compound decreased intracellular SAM levels, which correlated with impaired mTOR signaling and increased apoptosis rates in treated cells .
- Clinical Implications : High expression levels of MAT2A in patient-derived myeloma cells were linked to poor prognosis, suggesting that this compound could be a novel therapeutic approach for MM patients resistant to existing treatments.
-
Prostate Cancer :
- Transcriptional Impact : RNA sequencing revealed that knockdown of MAT2A resulted in significant changes in gene expression profiles associated with cell cycle regulation and stemness properties. This indicates that this compound may also affect cancer stem cell dynamics .
- Therapeutic Targeting : The ability of this compound to modulate key oncogenic pathways positions it as a potential candidate for combination therapies targeting prostate cancer.
-
Glioma :
- Metabolic Reprogramming : Research demonstrated that glioma cells exhibited increased MAT2A expression under low-methionine conditions, suggesting a compensatory mechanism that could be targeted by this compound to impair tumor growth and invasiveness .
- Mechanistic Insights : The compound's action on MAT2A may disrupt the metabolic adaptations that glioma cells utilize to thrive in nutrient-poor environments.
Data Table: Summary of Biological Activity
Properties
Molecular Formula |
C14H8ClF3N4O |
---|---|
Molecular Weight |
340.69 g/mol |
IUPAC Name |
4-amino-1-(2-chlorophenyl)-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C14H8ClF3N4O/c15-8-3-1-2-4-9(8)22-12-7(11(19)21-13(22)23)5-6-10(20-12)14(16,17)18/h1-6H,(H2,19,21,23) |
InChI Key |
BVNKURJMNQNVAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=C(C=CC(=N3)C(F)(F)F)C(=NC2=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.